molecular formula C14H22N2 B2520904 1,2,4,5,6-pentamethyl-5,6,7,8-tetrahydro-1H-6,8a-methanopyrrolo[3,2-c]azepine CAS No. 1354783-84-8

1,2,4,5,6-pentamethyl-5,6,7,8-tetrahydro-1H-6,8a-methanopyrrolo[3,2-c]azepine

Cat. No.: B2520904
CAS No.: 1354783-84-8
M. Wt: 218.344
InChI Key: OPQPFEQHBYUFBM-UHFFFAOYSA-N
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Description

1,2,4,5,6-pentamethyl-5,6,7,8-tetrahydro-1H-6,8a-methanopyrrolo[3,2-c]azepine is a complex organic compound with a unique structure. It is characterized by its multiple methyl groups and a fused ring system, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5,6-pentamethyl-5,6,7,8-tetrahydro-1H-6,8a-methanopyrrolo[3,2-c]azepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as pentamethylcyclopentadiene can undergo a series of reactions including alkylation and cyclization to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5,6-pentamethyl-5,6,7,8-tetrahydro-1H-6,8a-methanopyrrolo[3,2-c]azepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another group, often facilitated by catalysts

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or rhodium complexes

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

1,2,4,5,6-pentamethyl-5,6,7,8-tetrahydro-1H-6,8a-methanopyrrolo[3,2-c]azepine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1,2,4,5,6-pentamethyl-5,6,7,8-tetrahydro-1H-6,8a-methanopyrrolo[3,2-c]azepine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Pentamethylcyclopentadiene: Shares the pentamethyl structure but lacks the fused ring system.

    Pentamethylpiperidine: Another pentamethyl compound with a different ring structure.

    Pentamethylcyclopentadienylrhodium(III) chloride dimer: A complex with a similar pentamethyl group but different overall structure and applications

Uniqueness

1,2,4,5,6-pentamethyl-5,6,7,8-tetrahydro-1H-6,8a-methanopyrrolo[3,2-c]azepine is unique due to its fused ring system and multiple methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,3,6,7,8-pentamethyl-2,7-diazatricyclo[6.2.1.01,5]undeca-3,5-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-10-8-12-11(2)16(5)13(3)6-7-14(12,9-13)15(10)4/h8H,6-7,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQPFEQHBYUFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N(C3(CCC2(C3)N1C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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